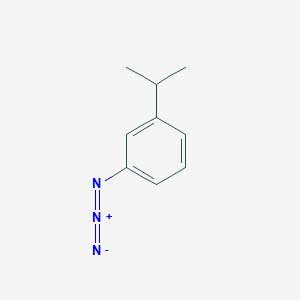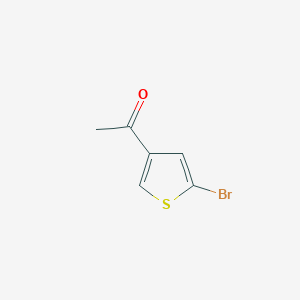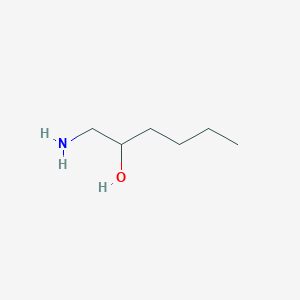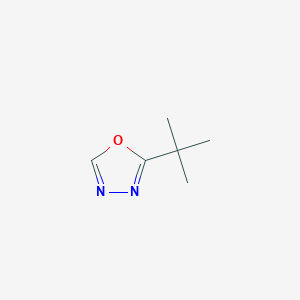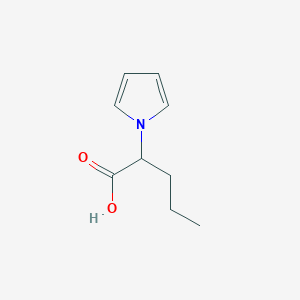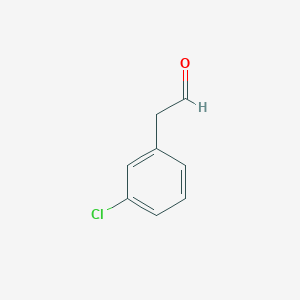
2-(3-Chlorphenyl)acetaldehyd
Übersicht
Beschreibung
Synthesis Analysis
The synthetic routes for 2-(3-Chlorophenyl)acetaldehyde can vary. One common method involves the reaction of 3-chloroaniline with diethanolamine . Other approaches include reactions with bis(2-chloroethyl)amine or piperazine . Further details on specific synthetic methods would require a deeper investigation of relevant literature .
Molecular Structure Analysis
The molecular formula of 2-(3-Chlorophenyl)acetaldehyde is C8H7ClO . Its canonical SMILES representation is C1=CC(=CC(=C1)Cl)CC=O . The compound consists of a chlorophenyl ring attached to an acetaldehyde functional group. The 2D and 3D structures can be visualized using computational tools .
Wissenschaftliche Forschungsanwendungen
Pharmakologie
2-(3-Chlorphenyl)acetaldehyd: hat aufgrund seiner strukturellen Ähnlichkeit zu Verbindungen, die verschiedene biologische Aktivitäten aufweisen, potenzielle Anwendungen in der Pharmakologie. Es könnte als Vorläufer oder Zwischenprodukt bei der Synthese von Molekülen mit potenziellen therapeutischen Wirkungen dienen .
Organische Synthese
In der organischen Synthese kann This compound als Baustein für den Aufbau komplexerer Moleküle verwendet werden. Seine Reaktivität als Aldehyd macht es zu einer wertvollen Verbindung für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen und die Einführung von Chlorphenylmotiven in Zielmoleküle .
Chemische Forschung
Diese Verbindung spielt eine Rolle in der chemischen Forschung, insbesondere in Studien, die elektrophile aromatische Substitutionsreaktionen beinhalten. Sie kann verwendet werden, um den Einfluss des Chlorsubstituenten auf Reaktionsmechanismen und -kinetik zu untersuchen .
Materialwissenschaft
This compound: kann Anwendungen in der Materialwissenschaft finden, insbesondere bei der Entwicklung neuer Polymere oder Beschichtungen, bei denen die Chlorphenylgruppe den Materialien spezifische chemische Eigenschaften verleihen könnte .
Umweltwissenschaften
Obwohl es in den Umweltwissenschaften nicht direkt verwendet wird, sind verwandte Aldehyde bekanntermaßen an der atmosphärischen Chemie und den Studien zur Raumluftqualität beteiligt. Die Forschung an This compound könnte zum Verständnis des Verhaltens chlorierter Aldehyde in der Umwelt beitragen .
Analytische Chemie
In der analytischen Chemie kann This compound als Standard- oder Referenzverbindung in der chromatographischen Analyse und anderen Techniken verwendet werden, um ähnliche Verbindungen in verschiedenen Proben zu identifizieren oder zu quantifizieren .
Biochemische Forschung
Aldehyde, einschließlich This compound, sind in der biochemischen Forschung wichtig für die Untersuchung von Stoffwechselwegen und Enzym-Substrat-Wechselwirkungen aufgrund ihrer reaktiven Natur .
Industrielle Anwendungen
Obwohl spezifische industrielle Anwendungen für This compound nicht umfassend dokumentiert sind, werden Aldehyde im Allgemeinen bei der Synthese von Farbstoffen, Duftstoffen und Pharmazeutika verwendet, was auf potenzielle industrielle Anwendungen für diese Verbindung hindeutet .
Wirkmechanismus
Target of Action
Aldehydes in general can react with various biological targets, such as proteins and dna, leading to potential biological effects .
Mode of Action
Aldehydes, including 2-(3-Chlorophenyl)acetaldehyde, can undergo nucleophilic addition reactions with various nucleophiles present in biological systems. For instance, they can react with amines to form imines or with hydroxylamine to form oximes . The oxygen atom in aldehydes can also act as a nucleophile, but this is a reversible process leading to the formation of a hemiketal .
Biochemical Pathways
For example, they can be involved in the formation of Schiff bases, which play a role in the Maillard reaction, a type of non-enzymatic browning reaction .
Pharmacokinetics
They can be metabolized by various enzymes, including alcohol dehydrogenases and aldehyde dehydrogenases .
Result of Action
Aldehydes can cause various biological effects, depending on their reactivity and the specific biological targets they interact with .
Action Environment
The action, efficacy, and stability of 2-(3-Chlorophenyl)acetaldehyde can be influenced by various environmental factors. For example, the pH of the environment can affect the reactivity of the aldehyde group. Moreover, the presence of other reactive species can influence the reactions that the aldehyde undergoes .
Biochemische Analyse
Biochemical Properties
2-(3-Chlorophenyl)acetaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with aldehyde dehydrogenase, an enzyme that catalyzes the oxidation of aldehydes to carboxylic acids. This interaction is crucial for the detoxification of aldehydes in the body. Additionally, 2-(3-Chlorophenyl)acetaldehyde can form Schiff bases with amino groups in proteins, leading to potential modifications in protein function and structure .
Cellular Effects
The effects of 2-(3-Chlorophenyl)acetaldehyde on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can induce oxidative stress, leading to alterations in gene expression and cellular metabolism. In some cell types, 2-(3-Chlorophenyl)acetaldehyde has been shown to inhibit cell proliferation and induce apoptosis, highlighting its potential as a cytotoxic agent .
Molecular Mechanism
At the molecular level, 2-(3-Chlorophenyl)acetaldehyde exerts its effects through several mechanisms. It can bind to nucleophilic sites on biomolecules, forming covalent adducts. This binding can inhibit enzyme activity, particularly those involved in detoxification pathways. Additionally, 2-(3-Chlorophenyl)acetaldehyde can induce the expression of stress response genes, leading to changes in cellular homeostasis. The compound’s ability to form Schiff bases with proteins also contributes to its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-Chlorophenyl)acetaldehyde can vary over time. The compound is relatively stable under standard storage conditions but can degrade under prolonged exposure to light and air. In vitro studies have shown that the cytotoxic effects of 2-(3-Chlorophenyl)acetaldehyde can increase over time, potentially due to the accumulation of oxidative damage. Long-term exposure to the compound has been associated with sustained alterations in cellular function, including changes in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 2-(3-Chlorophenyl)acetaldehyde in animal models are dose-dependent. At low doses, the compound may induce mild oxidative stress and transient changes in gene expression. At higher doses, 2-(3-Chlorophenyl)acetaldehyde can cause significant toxicity, including liver and kidney damage. Studies have shown that there is a threshold dose above which the adverse effects become pronounced, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
2-(3-Chlorophenyl)acetaldehyde is involved in several metabolic pathways. It is primarily metabolized by aldehyde dehydrogenase to form 2-(3-chlorophenyl)acetic acid. This metabolic conversion is crucial for the detoxification of the compound. Additionally, 2-(3-Chlorophenyl)acetaldehyde can undergo conjugation reactions with glutathione, leading to the formation of less toxic metabolites. These metabolic pathways help to mitigate the potential harmful effects of the compound .
Transport and Distribution
Within cells and tissues, 2-(3-Chlorophenyl)acetaldehyde is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transport proteins, facilitating its movement across cellular membranes. Once inside the cell, 2-(3-Chlorophenyl)acetaldehyde can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of 2-(3-Chlorophenyl)acetaldehyde is influenced by its chemical properties and interactions with cellular components. The compound can localize to the mitochondria, where it can induce oxidative stress and disrupt mitochondrial function. Additionally, 2-(3-Chlorophenyl)acetaldehyde can be found in the endoplasmic reticulum, where it may affect protein folding and processing. The localization of the compound to specific subcellular compartments is critical for its biological activity .
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,5-6H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBOFJGDTDMTEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468849 | |
| Record name | 2-(3-chlorophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41904-40-9 | |
| Record name | 2-(3-chlorophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-chlorophenyl)acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

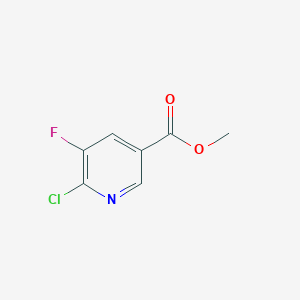
![(2R,3R)-(-)-2,3-bis(diphenylphosphino)-bicylo[2.2.1]hept-5-ene](/img/structure/B1280597.png)
